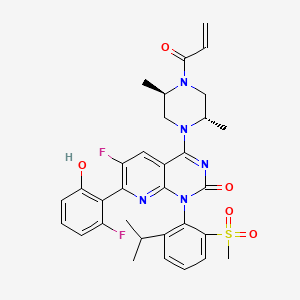

KRAS G12C inhibitor 45

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H33F2N5O5S |

|---|---|

Molecular Weight |

637.7 g/mol |

IUPAC Name |

4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-methylsulfonyl-6-propan-2-ylphenyl)pyrido[2,3-d]pyrimidin-2-one |

InChI |

InChI=1S/C32H33F2N5O5S/c1-7-26(41)37-15-19(5)38(16-18(37)4)30-21-14-23(34)28(27-22(33)11-9-12-24(27)40)35-31(21)39(32(42)36-30)29-20(17(2)3)10-8-13-25(29)45(6,43)44/h7-14,17-19,40H,1,15-16H2,2-6H3/t18-,19+/m1/s1 |

InChI Key |

DVYNJKUHECHEDC-MOPGFXCFSA-N |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C(C)C |

Canonical SMILES |

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology. Mutations in the KRAS gene are among the most common drivers of human cancers, and the G12C mutation, in which glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC). The development of specific inhibitors targeting KRAS G12C represents a landmark achievement in precision medicine. This technical guide provides an in-depth exploration of the mechanism of action of KRAS G12C inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

The KRAS G12C Oncoprotein: A Covalently Targetable Target

KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to an accumulation of the active, GTP-bound form and constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K pathways.[2][3]

The key breakthrough in targeting KRAS G12C lies in the unique chemical reactivity of the mutant cysteine residue. This cysteine, absent in wild-type KRAS, provides a handle for covalent inhibitors.[4] These inhibitors are designed to specifically and irreversibly bind to the thiol group of cysteine-12, but only when the KRAS G12C protein is in its inactive, GDP-bound state.[4][5] This covalent modification locks KRAS G12C in an inactive conformation, preventing it from engaging with its downstream effectors and thereby inhibiting oncogenic signaling.[4][5]

Signaling Pathways and the Impact of Inhibition

KRAS G12C drives tumorigenesis primarily through the hyperactivation of two major signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[3][6] Inhibition of KRAS G12C effectively dampens the signaling flux through these pathways, leading to reduced cell proliferation and, in some cases, apoptosis.

Quantitative Analysis of KRAS G12C Inhibitors

The potency and selectivity of KRAS G12C inhibitors are determined through a variety of biochemical and cell-based assays. Key parameters include the half-maximal inhibitory concentration (IC50) in cellular viability assays and the dissociation constant (Kd) or kinetic parameters (kinact/KI) in biochemical binding assays.

| Inhibitor | Assay Type | Cell Line / System | IC50 / Kd / kinact/KI | Reference |

| Sotorasib (AMG 510) | Cell Viability (2D) | NCI-H358 (NSCLC) | ~10 nM | [7] |

| Cell Viability (3D) | NCI-H358 (NSCLC) | <100 nM | [7] | |

| Nucleotide Exchange (TR-FRET) | KRAS G12C | IC50 = 8.88 nM | [8] | |

| Thermal Shift Assay | KRAS G12C | Stabilizes protein | [9] | |

| Adagrasib (MRTX849) | Cell Viability (2D) | MIA PaCa-2 (Pancreatic) | ~10-100 nM | [7] |

| Cell Viability (3D) | MIA PaCa-2 (Pancreatic) | <100 nM | [7] | |

| Nucleotide Exchange (TR-FRET) | KRAS G12C | Low nanomolar IC50 | [10] | |

| Thermal Shift Assay | KRAS G12C | Stabilizes protein | [9] | |

| MRTX1257 | Cell Viability | CT26 KRAS G12C+/+ | IC50 < 20 nM | [3] |

| ARS-853 | Nucleotide Exchange | KRAS G12C | IC50 = 1.1 ± 0.1 µM | [2] |

| Covalent Modification (MS) | KRAS G12C | kinact/KI = ~83.5 M⁻¹s⁻¹ | [11] | |

| ARS-1620 | Nucleotide Exchange | KRAS G12C | IC50 = 0.21 ± 0.04 µM | [2] |

| Covalent Modification (MS) | KRAS G12C | kinact/KI = ~501 M⁻¹s⁻¹ | [11] |

Key Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Nucleotide Exchange

This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive state, thereby preventing the exchange of GDP for GTP, which is a critical step for its activation.

Detailed Methodology: [12][13]

-

Reagent Preparation:

-

Prepare a solution of GDP-loaded KRAS G12C protein.

-

Prepare serial dilutions of the test inhibitor.

-

Prepare solutions of SOS1 (the guanine nucleotide exchange factor), GTP, and the Ras-binding domain of cRAF (RBD-cRAF).

-

Prepare solutions of the Terbium-labeled donor and the anti-6His acceptor dye.

-

-

Assay Procedure (384-well plate format):

-

To each well, add a small volume (e.g., 4 µL) of diluted GDP-loaded KRAS G12C.

-

Add the test inhibitor (e.g., 2 µL) to the appropriate wells. Include positive (no inhibitor) and negative (no KRAS) controls.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and GTP.

-

Allow the exchange reaction to proceed for a set time (e.g., 60 minutes).

-

Add RBD-cRAF to the wells.

-

Add the donor and acceptor dyes.

-

Incubate to allow for binding of the detection reagents.

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

The signal is proportional to the amount of GTP-bound KRAS G12C.

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Detailed Methodology: [14]

-

Cell Culture and Treatment:

-

Culture KRAS G12C mutant cells (e.g., NCI-H358) to a suitable confluency.

-

Treat the cells with the test inhibitor at various concentrations or with a vehicle control for a defined period (e.g., 1 hour).

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

-

-

Lysis and Protein Separation:

-

Lyse the cells by freeze-thaw cycles or other appropriate methods.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

-

Protein Detection:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble KRAS G12C protein at each temperature point by Western blotting or an alternative detection method such as a luminescent-based assay (e.g., HiBiT).

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot or the luminescence signal.

-

Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

-

The shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Mass Spectrometry-Based Target Occupancy Assay

This method provides a direct and quantitative measure of the covalent modification of KRAS G12C by an inhibitor in complex biological samples, such as tumor tissues.

-

Sample Preparation:

-

Homogenize tumor tissue samples and extract proteins.

-

Determine the total protein concentration.

-

-

Immunoaffinity Enrichment (Optional but Recommended):

-

Use an anti-RAS antibody to enrich for KRAS protein from the total protein lysate.

-

-

Proteolysis:

-

Digest the enriched protein sample with a protease, such as trypsin, to generate peptides.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the peptides by liquid chromatography.

-

Analyze the peptides by mass spectrometry to identify and quantify the peptide containing the Cys12 residue.

-

Distinguish between the unmodified peptide and the inhibitor-adducted peptide based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Calculate the percentage of KRAS G12C that is covalently modified by the inhibitor (target occupancy) by comparing the peak areas of the modified and unmodified peptides.

-

Mechanisms of Resistance to KRAS G12C Inhibitors

Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. The mechanisms of resistance are diverse and can be broadly categorized as "on-target" or "off-target".

-

On-target resistance involves alterations in the KRAS protein itself, such as secondary mutations in the KRAS gene that prevent inhibitor binding or restore GTP-bound signaling.

-

Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling. This can occur through mutations or amplifications of other oncogenes (e.g., MET, BRAF, NRAS), or loss-of-function mutations in tumor suppressor genes.[2]

Conclusion

The development of covalent inhibitors targeting KRAS G12C has opened a new chapter in the treatment of KRAS-mutant cancers. A thorough understanding of their mechanism of action, the signaling pathways they modulate, and the experimental methods used for their characterization is crucial for the continued development of more effective therapies and for overcoming the challenge of drug resistance. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 3. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Drug Repurposing against KRAS Mutant G12C: A Machine Learning, Molecular Docking, and Molecular Dynamics Study [mdpi.com]

- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. erepo.uef.fi [erepo.uef.fi]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Drugging the "Undruggable": A Technical Guide to the Discovery and Synthesis of Novel KRAS G12C Inhibitors

For decades, the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog has been a formidable challenge in oncology, widely regarded as "undruggable" due to its high affinity for GTP and the absence of well-defined allosteric binding pockets. Mutations in the RAS gene family, particularly KRAS, are among the most common activating mutations in human cancers, driving approximately one in seven cancer cases. The landscape of KRAS-targeted therapy was dramatically altered by the discovery and development of inhibitors specifically targeting the KRAS G12C mutation. This mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2][3][4]

The introduction of a cysteine residue in the KRAS G12C mutant protein provided a unique "Achilles' heel."[5] This nucleophilic cysteine can be targeted by specialized small molecules to form a permanent, covalent bond. This breakthrough has led to the FDA approval of sotorasib (AMG 510) and adagrasib (MRTX849), validating covalent inhibition as a powerful strategy.[6][7][8] These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream pro-proliferative signaling.[9]

This technical guide provides an in-depth overview of the core strategies for the discovery and synthesis of novel KRAS G12C inhibitors, details key experimental protocols, and presents comparative data for prominent compounds. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.

I. Discovery Strategies: From Screening to Structure-Based Design

The identification of potent and selective KRAS G12C inhibitors has been propelled by a combination of innovative screening techniques and rational, structure-based design. These inhibitors typically bind to an allosteric pocket located beneath the effector-binding Switch-II loop region, known as the Switch-II pocket (S-IIP).[5][10]

A. Screening Methodologies

High-Throughput Screening (HTS): The initial breakthroughs in targeting KRAS G12C came from HTS campaigns. Researchers at Amgen and Mirati screened large libraries of cysteine-reactive molecules, such as those containing an acrylamide warhead, to identify starting points for covalent inhibitors.[6][9] These efforts were crucial in identifying the novel cryptic pocket that was subsequently exploited in the design of sotorasib and adagrasib.[9]

DNA-Encoded Library (DEL) Technology: To explore a much larger and more diverse chemical space, DEL screening has been successfully applied. This technology involves screening libraries containing millions of compounds, each tagged with a unique DNA barcode. This approach has led to the identification of structurally novel classes of KRAS G12C inhibitors with promising pharmacokinetic profiles.[6][11]

Fragment-Based Screening: This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. These hits serve as starting points for building more potent and selective inhibitors. Covalent fragment screening, using electrophilic fragments, has been employed to identify novel chemotypes that can be optimized into effective drug candidates targeting Cysteine-12.[12][13]

B. Structure-Based Drug Design (SBDD)

SBDD has been indispensable in optimizing the initial hits from screening campaigns. Co-crystal structures of inhibitors bound to KRAS G12C have provided critical insights into the binding interactions within the S-IIP.[5][14] This structural information guides medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties.

Computational approaches are also vital. For instance, a docking approach called FlexCovDock has been developed to better predict binding poses, accounting for the significant conformational flexibility of the Switch-II pocket.[14] Furthermore, advanced methods like free energy perturbation (FEP) are used to more accurately predict the binding affinity of newly designed compounds, accelerating the design-synthesis-test cycle.[14]

II. Synthesis of Novel KRAS G12C Inhibitors

The chemical synthesis of KRAS G12C inhibitors is a complex process focused on efficiency, scalability, and stereochemical control. The structures often consist of a core scaffold that occupies the S-IIP, a linker, and a reactive "warhead" (commonly an acrylamide group) that forms the covalent bond with Cys12.

A notable example is the synthesis of Adagrasib (MRTX849) . Recent advancements have led to a concise, five-step, transition-metal- and protection-free synthesis.[8][15][16] Key features of this improved route include:

-

Sequential SNAr Reactions: To introduce the two chiral building blocks to the central tetrahydropyridopyrimidine core.[8][15]

-

Catalyst-Free Oxidation: A robust, transition-metal-free oxidation of a sulfide intermediate enhances safety and efficiency.[8][15]

-

Optimized Leaving Group: A judicious choice of leaving group at the 4-position of the core enabled a facile SNAr displacement to introduce the chiral piperazine moiety.[8][15]

Similarly, the synthesis of Sotorasib (AMG 510) has been optimized for scalability to meet clinical and market demands.[17] The process involves key steps such as a palladium-catalyzed cross-coupling to form the biaryl structure and the final attachment of the acryloyl group.[17]

III. Data on Key KRAS G12C Inhibitors

The following tables summarize key quantitative data for prominent KRAS G12C inhibitors, providing a basis for comparison of their biochemical and cellular activities.

Table 1: Biochemical and Cellular Potency of Selected KRAS G12C Inhibitors

| Compound | Biochemical Assay | Cell Line | Cellular Proliferation IC50 | Reference(s) |

| Sotorasib (AMG 510) | Nucleotide Exchange IC50: 8.88 nM | NCI-H358 | - | [18] |

| Adagrasib (MRTX849) | - | NCI-H358 | - | [19] |

| MRTX1257 | Nucleotide Exchange IC50: 2.7 nM | - | - | [20] |

| Compound KS-19 | KD: 97 nM | NCI-H358 | 460 nM | [21][22] |

| NCI-H23 | 870 nM | [21][22] | ||

| Compound 19 | - | NCI-H358 | 0.5 nM | [23] |

| Ba/F3 (G12C/R68S) | 29.8 nM | [23] | ||

| Compound 20 | - | NCI-H358 | 0.5 nM | [23] |

| Ba/F3 (G12C/R68S) | 5.4 nM | [23] |

Note: Data is compiled from various sources and assay conditions may differ. A direct comparison should be made with caution. "-" indicates data not specified in the cited sources.

Table 2: In Vivo Efficacy of Selected KRAS G12C Inhibitors

| Compound | In Vivo Model | Dose | Outcome | Reference(s) |

| Compound KS-19 | NCI-H358 Xenograft | 40 mg/kg | 47% Tumor Growth Inhibition (TGI) | [21] |

| Compound 19 | SW837 Xenograft | 30 mg/kg QD | 103% TGI (near-complete regression) | [23] |

| Sotorasib (AMG 510) | Kras G12C-driven GEMM | 100 mg/kg | Marked reduction in tumor incidence and burden | [24] |

| Compound A (in-house) | Kras G12C-driven GEMM | 30 mg/kg | Comparable efficacy to sotorasib | [24] |

Note: GEMM refers to Genetically Engineered Mouse Model. QD refers to once daily dosing.

IV. Key Experimental Protocols

Detailed and robust experimental methodologies are critical for the discovery and characterization of KRAS G12C inhibitors.

A. Biochemical Assays

These assays are designed to measure the direct interaction of an inhibitor with the KRAS G12C protein and its effect on protein function in a purified system.

-

KRAS G12C Nucleotide Exchange Assay (TR-FRET):

-

Principle: This assay measures the exchange of fluorescently labeled GDP for non-labeled GTP, a process facilitated by the guanine nucleotide exchange factor (GEF), SOS1. Inhibition of this exchange indicates the inhibitor is locking KRAS in the inactive GDP state.[25][26]

-

Protocol Outline:

-

Recombinant KRAS G12C protein is pre-incubated with a fluorescent GDP analog (e.g., BODIPY-GDP).[20]

-

The test inhibitor is added at various concentrations and incubated to allow for covalent bond formation.

-

The exchange reaction is initiated by adding a GEF (e.g., SOS1) and a surplus of unlabeled GTP.[20]

-

The decrease in fluorescence (due to the release of labeled GDP) is monitored over time using a plate reader, often employing Time-Resolved Fluorescence Energy Transfer (TR-FRET).[25][26]

-

IC50 values are calculated from the dose-response curves.

-

-

-

LC/MS-Based Protein Modification Assay:

-

Principle: This assay provides direct evidence of covalent bond formation by measuring the mass of the KRAS G12C protein after incubation with an inhibitor.

-

Protocol Outline:

-

Purified KRAS G12C protein is incubated with the test inhibitor for a defined period.

-

The reaction is quenched, and the protein is analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS).[19]

-

The mass spectrum will show a mass shift corresponding to the molecular weight of the inhibitor, confirming covalent adduction.

-

This method can be used to determine the rate and stoichiometry of the covalent modification.

-

-

B. Cell-Based Assays

These assays evaluate the effect of an inhibitor on cellular processes in cancer cell lines harboring the KRAS G12C mutation.

-

Cellular Proliferation/Viability Assay:

-

Principle: Measures the ability of an inhibitor to suppress the growth and survival of KRAS G12C-mutant cancer cells.

-

Protocol Outline:

-

KRAS G12C-mutant cell lines (e.g., NCI-H358, NCI-H23, MiaPaCa-2) are seeded in 96-well plates.[21][22]

-

Cells are treated with a serial dilution of the test inhibitor for a period of 72 hours or more.

-

Cell viability is assessed using reagents like CellTiter-Glo® (measures ATP) or by staining with crystal violet.

-

IC50 values, representing the concentration required to inhibit 50% of cell growth, are determined.

-

-

-

Western Blot for Downstream Signaling:

-

Principle: This assay determines if the inhibitor is blocking the intended KRAS signaling pathway by measuring the phosphorylation status of downstream effector proteins like ERK.

-

Protocol Outline:

-

KRAS G12C-mutant cells are treated with the inhibitor for a short period (e.g., 2-24 hours).

-

Cells are lysed, and protein concentrations are normalized.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

A decrease in the p-ERK/total ERK ratio indicates successful inhibition of the MAPK pathway.[21]

-

-

-

Cellular Target Engagement Assay (Thermal Shift):

-

Principle: Based on the concept that ligand binding stabilizes a protein, this assay confirms that the inhibitor binds to KRAS G12C inside the cell.

-

Protocol Outline:

-

Intact KRAS G12C-mutant cells are incubated with the inhibitor or vehicle control.[18]

-

The cells are subjected to a heat pulse at a specific temperature.[18]

-

Following lysis, the amount of soluble (non-denatured) KRAS G12C protein is quantified (e.g., by ELISA or an EFC-based system).

-

An increase in soluble KRAS G12C in inhibitor-treated cells compared to control indicates target engagement and stabilization.[18][25]

-

-

C. In Vivo Models

Animal models are essential for evaluating the anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of lead compounds.

-

Cell-Line Derived Xenograft (CDX) Models:

-

Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice.

-

Protocol Outline:

-

NCI-H358 or other KRAS G12C-mutant cells are injected subcutaneously into nude mice.[21]

-

Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups.

-

The inhibitor is administered (e.g., orally) on a defined schedule.

-

Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[21]

-

Tumor Growth Inhibition (TGI) is calculated at the end of the study.

-

-

-

Genetically Engineered Mouse Models (GEMMs):

V. Visualizing Key Processes and Pathways

Diagrams are provided below to illustrate the core signaling pathway, the general drug discovery workflow, and the mechanism of covalent inhibition.

Caption: KRAS G12C Signaling Pathways and Point of Inhibition.

Caption: General Workflow for KRAS G12C Inhibitor Discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Covalent fragment mapping of KRasG12C revealed novel chemotypes with in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modeling receptor flexibility in the structure-based design of KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 21. Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of novel KRAS G12C inhibitor with promising in vivo efficacy and safety | BioWorld [bioworld.com]

- 23. Structure-based design and synthesis of novel highly potent and selective KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. biorxiv.org [biorxiv.org]

- 26. biorxiv.org [biorxiv.org]

- 27. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of KRAS G12C Inhibition: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated drivers of human cancers, yet it has long been considered "undruggable." The discovery of a specific mutation, G12C, which introduces a reactive cysteine residue, has catalyzed a paradigm shift in targeting KRAS. This has led to the development of first-in-class covalent inhibitors, Sotorasib and Adagrasib, which have received FDA approval. This technical guide provides an in-depth exploration of the structural biology of the KRAS G12C mutant, the mechanism of covalent inhibitor binding, and the experimental methodologies used to characterize these groundbreaking therapeutics. We present quantitative binding data, detailed experimental protocols, and visual representations of key biological and experimental pathways to serve as a comprehensive resource for professionals in the field.

The KRAS G12C Oncoprotein: A Structural Overview

KRAS is a small GTPase that functions as a molecular switch in cellular signaling. It cycles between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state.[1][2] This cycle is tightly regulated by two families of proteins: Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), promote the exchange of GDP for GTP, leading to KRAS activation.[2] Conversely, GTPase-activating proteins (GAPs) enhance the intrinsically weak GTP hydrolysis activity of KRAS, returning it to the inactive state.[1]

Mutations at codon 12, particularly the glycine-to-cysteine substitution (G12C), impair the ability of GAPs to bind and stimulate GTP hydrolysis.[1][3] This results in an accumulation of the active KRAS G12C-GTP complex, leading to constitutive activation of downstream pro-proliferative and survival pathways.[3]

Structurally, the key to targeting KRAS G12C lies in a cryptic pocket located adjacent to the mutated cysteine-12 residue. This pocket, known as the Switch-II pocket (S-IIP), is accessible in the inactive, GDP-bound conformation but not in the active, GTP-bound state.[4][5] Covalent inhibitors have been designed to exploit both the nucleophilic nature of the cysteine-12 thiol and the presence of this transient pocket.

KRAS Signaling and the Impact of G12C Inhibition

In its active state, KRAS-GTP engages and activates multiple downstream effector pathways, the most prominent being the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][3] These cascades relay signals that drive cell cycle progression, proliferation, survival, and differentiation. The constitutive signaling from mutant KRAS G12C is a key driver of tumorigenesis.

Mechanism of Covalent Inhibitor Binding

KRAS G12C inhibitors are designed to be exquisitely selective for the mutant protein. They function through a two-step mechanism. First, the inhibitor non-covalently and reversibly binds to the Switch-II pocket of KRAS G12C in its GDP-bound state.[6] This initial binding event positions a reactive electrophilic "warhead," typically an acrylamide, in close proximity to the nucleophilic thiol of cysteine-12. The second step is the irreversible formation of a covalent bond between the inhibitor and Cys12.[1]

This covalent modification locks the KRAS G12C protein in an inactive conformation, preventing its subsequent activation by GEFs.[1][7] Because the inhibitors can only bind to the GDP-bound state, the rate of inhibition in cells is dependent on the intrinsic rate of GTP hydrolysis of the KRAS G12C mutant.[8]

Quantitative Analysis of Inhibitor Binding

The development and optimization of KRAS G12C inhibitors rely on precise quantitative measurements of their binding affinity, kinetics, and cellular potency. A variety of biochemical and cell-based assays are employed to generate this data.

Table 1: Inhibitor Binding Affinity & Potency

| Inhibitor | Target | Assay Type | IC50 / KD | Cell Line / Conditions | Citation(s) |

| Adagrasib (MRTX849) | KRAS G12C | Cell Proliferation | 4.7 nM (IC50) | MIAPACA-2 (pancreatic) | [1] |

| Sotorasib (AMG510) | KRAS G12C | Nucleotide Exchange | 8.88 nM (IC50) | Biochemical (TR-FRET) | [9][10] |

| Sotorasib (AMG510) | KRAS G12C | Biochemical Binding | 220 nM (KD) | Biochemical | [11] |

| MRTX1133 | KRAS G12D | Nucleotide Exchange | 0.14 nM (IC50) | Biochemical (TR-FRET) | [9][10] |

| MRTX1133 | KRAS G12C | Nucleotide Exchange | 4.91 nM (IC50) | Biochemical (TR-FRET) | [9][10] |

Table 2: Structural Data of KRAS G12C Complexes

| PDB ID | Ligand | Method | Resolution (Å) | Citation(s) |

| 6OIM | Sotorasib (AMG510) | X-ray Diffraction | 1.65 | [12] |

| [Structure Mentioned] | Adagrasib (MRTX849) | X-ray Diffraction | 1.94 | [13] |

| 9DMM | Divarasib (GDC-6036) | X-ray Diffraction | 1.90 | [14] |

| 8AFB | BI-0474 | X-ray Diffraction | 1.12 | [6] |

| 4L8G | GDP (unbound) | X-ray Diffraction | 1.52 | [5] |

| [EMDB-29713] | GDP (unbound) | Cryo-EM | 3.00 | [15][16] |

| [PDB: 8G42] | Sotorasib (AMG510) | Cryo-EM | 2.90 | [16] |

Key Experimental Methodologies

A multi-faceted experimental approach is required to fully characterize KRAS G12C inhibitors, from initial screening to detailed structural and mechanistic studies.

X-ray Crystallography of KRAS G12C-Inhibitor Complexes

Objective: To determine the high-resolution three-dimensional structure of the inhibitor covalently bound to KRAS G12C, revealing the precise binding mode and interactions with the Switch-II pocket.

Methodology:

-

Protein Expression and Purification: Human KRAS G12C (typically residues 1-169 or similar constructs) is overexpressed in E. coli (e.g., BL21(DE3) strain).[5][12] The protein is purified using affinity chromatography (e.g., Ni-NTA), followed by ion exchange and size-exclusion chromatography to ensure high purity and homogeneity.

-

Protein-Inhibitor Complex Formation: The purified KRAS G12C, pre-loaded with GDP, is incubated with a molar excess of the covalent inhibitor for a sufficient duration to ensure complete covalent modification. The reaction progress can be monitored by mass spectrometry.

-

Crystallization: The purified complex is concentrated and subjected to high-throughput crystallization screening using vapor diffusion methods (sitting or hanging drop). Various conditions (precipitants, buffers, salts, additives) are screened to identify initial crystal hits.

-

Crystal Optimization and Data Collection: Crystal conditions are optimized to yield large, well-diffracting crystals. Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[6][12]

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known KRAS structure (e.g., PDB: 4L8G) as a search model. The model is then built and refined against the experimental data to yield the final atomic coordinates and statistics (e.g., R-work/R-free).[5][12]

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the structure of KRAS G12C complexes, particularly for those that are difficult to crystallize or to observe conformations that may differ from the crystalline state.

Methodology:

-

Complex Preparation: Purified KRAS G12C-inhibitor complex is prepared as described for crystallography. For small proteins like KRAS (~19 kDa), a scaffolding technique may be required to increase the particle size for effective imaging.[15][17] This can involve binding the KRAS complex to a larger, rigid molecular scaffold.[15][16]

-

Grid Preparation: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the native structure.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of movies containing images of individual particles are collected automatically.

-

Image Processing and 3D Reconstruction: The movies are corrected for motion, and individual particle images are picked. These particles are then subjected to 2D classification to remove noise and junk particles. The best 2D classes are used to generate an initial 3D model, which is then refined to high resolution using iterative 3D classification and reconstruction algorithms.

-

Model Building: An atomic model is built into the final Cryo-EM density map and refined.[17]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the real-time association (kon) and dissociation (koff) rates, and to calculate the equilibrium dissociation constant (KD) for the non-covalent binding step of the inhibitor.

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is functionalized by immobilizing a capture molecule. For KRAS, this is often done by immobilizing streptavidin and then capturing biotinylated, GDP-loaded KRAS G12C.[18]

-

Analyte Preparation: The inhibitor (analyte) is prepared in a series of concentrations in a suitable running buffer.

-

Binding Measurement: The running buffer is flowed continuously over the sensor surface to establish a stable baseline. The inhibitor solutions are then injected sequentially over the surface. The binding of the inhibitor to the immobilized KRAS G12C causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU) signal.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to extract the kon and koff rate constants.[19] The equilibrium dissociation constant (KD) is calculated as koff / kon. For covalent inhibitors, specialized kinetic models are required to also account for the irreversible inactivation step (kinact).[18]

Cellular Proliferation and Potency Assays

Objective: To determine the functional consequence of KRAS G12C inhibition by measuring the inhibitor's ability to suppress the growth of KRAS G12C-mutant cancer cells.

Methodology (using CellTiter-Glo®):

-

Cell Seeding: KRAS G12C mutant cancer cells (e.g., MIA PaCa-2, NCI-H358) are seeded into 96- or 384-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The inhibitor is serially diluted to create a dose-response curve. The cells are treated with the compound dilutions and incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Measurement: After incubation, the CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and contains a substrate (luciferin) and enzyme (luciferase) that generate a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Data Analysis: The luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and the results are plotted as percent viability versus inhibitor concentration. A non-linear regression analysis is used to calculate the IC50 value, which represents the concentration of inhibitor required to inhibit cell growth by 50%.[4]

Target Engagement and Pathway Modulation Assays

Objective: To confirm that the inhibitor engages its target in cells and blocks downstream signaling.

Methodology (Western Blot for p-ERK):

-

Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-24 hours).[20]

-

Cell Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the resulting signal is detected. The intensity of the p-ERK band is normalized to the total ERK band to quantify the degree of pathway inhibition.[4][7]

Conclusion and Future Outlook

The successful targeting of KRAS G12C represents a landmark achievement in oncology drug development. The structural and mechanistic insights gained have not only delivered new therapies for patients but have also provided a blueprint for pursuing other challenging KRAS mutations, such as G12D and G12V.[9][21] Future efforts will focus on overcoming intrinsic and acquired resistance to current inhibitors, likely through rational combination therapies that target upstream activators (e.g., SHP2, SOS1) or downstream effectors.[22][23] The continued application of the sophisticated structural and biochemical techniques outlined in this guide will be paramount to developing the next generation of pan-RAS and mutant-specific inhibitors.

References

- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. EMDB-29713: KRAS G12C complex with GDP imaged on a cryo-EM imaging scaffold - Yorodumi [pdbj.org]

- 16. rcsb.org [rcsb.org]

- 17. researchgate.net [researchgate.net]

- 18. Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. biorxiv.org [biorxiv.org]

- 21. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]

- 22. researchgate.net [researchgate.net]

- 23. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KRAS G12C Signaling Pathways in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core signaling pathways driven by the KRAS G12C mutation in cancer cells. It delves into the molecular mechanisms of downstream effector activation, feedback loops, and the impact of targeted therapies. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to support further research and drug development in this critical area of oncology.

The Central Role of KRAS G12C in Oncogenesis

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Activating mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2][3] The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent, accounting for a significant fraction of these malignancies.[3] This mutation impairs the intrinsic GTPase activity of KRAS and renders it insensitive to GTPase-activating proteins (GAPs), leading to its accumulation in the active, GTP-bound state.[4] The constitutively active KRAS G12C protein then drives aberrant downstream signaling, promoting uncontrolled cell proliferation, survival, and differentiation.[3]

Core Downstream Signaling Pathways

KRAS G12C primarily exerts its oncogenic effects through the activation of two major downstream signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[3]

The RAF-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. Upon activation by GTP-bound KRAS, RAF kinases (ARAF, BRAF, and CRAF) are recruited to the cell membrane, where they become activated and initiate a phosphorylation cascade. Activated RAF phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate the activity of numerous transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation.[5]

The PI3K-AKT-mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is a critical regulator of cell growth, metabolism, and survival. GTP-bound KRAS can directly bind to and activate the p110 catalytic subunit of PI3K.[5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a wide range of downstream targets, including mTORC1, to promote protein synthesis, cell growth, and survival, while inhibiting apoptosis.

Quantitative Analysis of KRAS G12C Inhibitor Activity

The development of covalent inhibitors that specifically target the cysteine residue of KRAS G12C has revolutionized the treatment of cancers harboring this mutation. Sotorasib (AMG 510) and adagrasib (MRTX849) are two such inhibitors that have received regulatory approval.[6][7] These drugs bind to KRAS G12C in its inactive, GDP-bound state, locking it in an off-conformation and preventing downstream signaling.[8] The following tables summarize key quantitative data related to the activity of these inhibitors.

Table 1: IC50 Values of KRAS G12C Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) - 2D Culture | IC50 (nM) - 3D Culture |

| H358 | NSCLC | MRTX849 | 10 - 973 | 0.2 - 1042 |

| MIA PaCa-2 | Pancreatic | MRTX849 | 10 - 973 | 0.2 - 1042 |

| Various | NSCLC | Sotorasib | Varies | Varies |

| Various | Colorectal | Adagrasib | Varies | Varies |

| Note: IC50 values can vary significantly between different studies and experimental conditions.[9] |

Table 2: Phosphoproteomic and Gene Expression Changes Upon KRAS G12C Inhibition

| Molecule Type | Molecule Name | Change Upon Inhibition | Pathway/Function |

| Phosphoprotein | pERK | Decrease | MAPK Signaling |

| Phosphoprotein | pAKT | Variable | PI3K-AKT Signaling |

| Phosphoprotein | pS6 | Decrease | mTOR Signaling |

| Gene | DUSP6 | Upregulation | Negative feedback of MAPK |

| Gene | SPRY2 | Upregulation | Negative feedback of RTK signaling |

| Gene | KRT6A | Upregulation in resistant tumors | Adeno-to-squamous transition |

| Changes are generally observed but can be cell-line dependent and influenced by resistance mechanisms.[8][10][11] |

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex signaling networks and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Core KRAS G12C Signaling Pathways

Caption: Core downstream signaling pathways activated by KRAS G12C.

Adaptive Resistance Feedback Loop

Caption: Feedback activation of wild-type RAS leading to resistance.

Experimental Workflow for RAS-GTP Pulldown Assay

Caption: Workflow for assessing RAS activation via pulldown assay.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to investigate KRAS G12C signaling pathways.

Western Blot Analysis of MAPK Pathway Activation

This protocol details the detection of phosphorylated and total ERK as a readout for MAPK pathway activity.

1. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency and treat with inhibitors as required.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto a 10% polyacrylamide gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Confirm transfer efficiency using Ponceau S staining.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK (diluted in blocking buffer) overnight at 4°C.[12][13]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

RAS-GTP Pulldown Assay

This protocol is for the specific isolation and quantification of active, GTP-bound RAS.

1. Reagent Preparation:

-

Prepare lysis/wash buffer (e.g., 1x MLB).

-

Prepare Raf-1 RBD agarose beads by washing three times with lysis buffer.[14]

2. Cell Lysis and Lysate Preparation:

-

Grow cells and treat as required.

-

Wash cells with ice-cold PBS and lyse in 1x MLB.

-

Clarify the lysate by centrifugation at 14,000 x g for 5 minutes at 4°C.

3. Pulldown of Active RAS:

-

Normalize protein concentrations of the lysates.

-

Add 20-30 µl of Raf-1 RBD agarose bead slurry to each lysate.[14]

-

Incubate on a rotator for 30-60 minutes at 4°C.[14]

-

Pellet the beads by centrifugation at 14,000 rpm for 10-30 seconds.[14]

-

Wash the beads three times with lysis/wash buffer.

4. Elution and Western Blotting:

-

Resuspend the bead pellet in 2X Laemmli sample buffer and boil for 5 minutes to elute proteins.

-

Analyze the eluate by Western blotting using a pan-RAS or specific KRAS antibody.

-

Include an input control (a fraction of the initial lysate) to assess total RAS levels.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is designed to identify proteins that interact with KRAS G12C.

1. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.[15]

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the primary antibody against the bait protein (e.g., KRAS) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for an additional 1-2 hours.[4]

3. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP buffer.

-

Elute the protein complexes by boiling the beads in Laemmli sample buffer.

4. Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.

Cell Viability (MTS/MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability in response to inhibitor treatment.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

-

Treat cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate for 72 hours.

3. Assay:

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

4. Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the cell viability against the inhibitor concentration and calculate the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of single cells after treatment.[16][17]

1. Cell Seeding:

-

Plate a low density of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach.[17]

2. Treatment:

-

Treat the cells with the inhibitor for a defined period (e.g., 24 hours).

-

Remove the drug-containing medium and replace it with fresh medium.

3. Colony Formation:

-

Incubate the plates for 1-3 weeks, allowing colonies to form.[17]

4. Staining and Counting:

-

Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet.[18]

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (defined as a cluster of at least 50 cells).[18]

5. Data Analysis:

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

Conclusion

The KRAS G12C mutation represents a critical therapeutic target in a substantial subset of cancers. While direct inhibitors have shown significant clinical promise, the emergence of adaptive resistance highlights the complexity of the underlying signaling networks. A thorough understanding of the MAPK and PI3K pathways, their downstream effectors, and the feedback mechanisms that can be activated upon therapeutic intervention is paramount for the development of more effective and durable treatment strategies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of KRAS G12C-driven cancers and developing novel therapeutic approaches.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. assaygenie.com [assaygenie.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]

- 7. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. pubcompare.ai [pubcompare.ai]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 17. Clonogenic Assay [bio-protocol.org]

- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oncogenic Driver: A Technical Guide to the Role of KRAS G12C Mutation in Tumorigenesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal role of the KRAS G12C mutation in the initiation and progression of cancer. We will explore the molecular mechanisms, downstream signaling cascades, and the impact of this specific mutation on cellular processes. Furthermore, this guide provides an overview of key experimental methodologies used to investigate KRAS G12C and summarizes the clinical efficacy of targeted inhibitors, offering a comprehensive resource for professionals in the field of oncology research and drug development.

The KRAS G12C Mutation: A Constitutively Active Molecular Switch

The KRAS gene, a member of the RAS family of small GTPases, encodes a protein that acts as a crucial molecular switch in signal transduction pathways regulating cell growth, proliferation, and survival.[1] Under normal physiological conditions, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state.[2] This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP back to GDP.[3]

The G12C mutation is a specific point mutation in codon 12 of the KRAS gene, resulting in the substitution of a glycine amino acid with a cysteine.[4] This single amino acid change dramatically impairs the ability of GAPs to bind to and promote the GTPase activity of the KRAS protein.[5] Consequently, the KRAS G12C mutant protein is locked in a constitutively active, GTP-bound state, leading to persistent and uncontrolled downstream signaling.[1][2] This aberrant signaling drives key cancer hallmarks, including sustained proliferative signaling, evasion of growth suppressors, and resistance to apoptosis.[2][6] The KRAS G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[4][7]

Downstream Signaling Pathways Activated by KRAS G12C

The constitutively active KRAS G12C protein triggers a cascade of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. The KRAS G12C mutation preferentially activates the RAF/MEK/ERK and Ral A/B pathways.[8][9]

The RAF-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes like proliferation, differentiation, and survival.[3] Upon activation by GTP-bound KRAS, RAF kinases (ARAF, BRAF, and CRAF) are recruited to the cell membrane and activated. RAF then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus and phosphorylates a multitude of transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation.[3][10]

The PI3K-AKT-mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)-AKT-mTOR pathway is another critical signaling axis that governs cell growth, survival, and metabolism.[3] Activated KRAS can directly bind to and activate the p110 catalytic subunit of PI3K.[10] This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a wide range of substrates, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like BAD, thereby promoting cell survival.[3][6]

Quantitative Data on KRAS G12C Inhibitors

The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein has revolutionized the treatment landscape for patients with these tumors. Sotorasib (AMG 510) and adagrasib (MRTX849) are two such inhibitors that have received regulatory approval.[11]

Preclinical Efficacy of KRAS G12C Inhibitors

| Cell Line | KRAS G12C Status | Inhibitor | IC50 (nM) | Reference |

| NCI-H358 (NSCLC) | Homozygous | Compound [I] | 0.5 µM | [2] |

| NCI-H23 (NSCLC) | Heterozygous | Compound [I] | 1.30 µM | [2] |

| MiaPaCa2 (Pancreatic) | Heterozygous | Compound A | 4 | [8] |

| H358 (NSCLC) | Homozygous | Compound A | 6 | [8] |

| Panel of 13 human KRAS G12C-mutant lung cancer cell lines | - | MRTX-1257 | 0.1 - 356 | [1] |

| Panel of 13 human KRAS G12C-mutant lung cancer cell lines | - | AMG-510 | 0.3 - 2534 | [1] |

Clinical Efficacy of Sotorasib (CodeBreaK 100 Trial - NSCLC)

| Endpoint | Result | 95% Confidence Interval | Reference |

| Objective Response Rate (ORR) | 41% | 33.3% - 48.4% | [12][13] |

| Disease Control Rate (DCR) | 84% | 77.3% - 88.9% | [13] |

| Median Duration of Response (DoR) | 12.3 months | 7.1 - 15.0 months | [12][13] |

| Median Progression-Free Survival (PFS) | 6.3 months | 5.3 - 8.2 months | [12][13] |

| Median Overall Survival (OS) | 12.5 months | 10.0 - 17.8 months | [12][13] |

| 1-Year Overall Survival Rate | 51% | 42.8% - 58.2% | [13] |

| 2-Year Overall Survival Rate | 33% | 25.0% - 40.2% | [12][13] |

Clinical Efficacy of Adagrasib (KRYSTAL-1 Trial - NSCLC)

| Endpoint | Result | 95% Confidence Interval | Reference |

| Objective Response Rate (ORR) | 43% | 33.5% - 52.6% | [5][14] |

| Disease Control Rate (DCR) | 80% | 70.8% - 86.5% | [5][14] |

| Median Duration of Response (DoR) | 8.5 months | 6.2 - 13.8 months | [5][14] |

| Median Progression-Free Survival (PFS) | 6.5 months | 4.7 - 8.4 months | [5][14] |

| Median Overall Survival (OS) | 12.6 months | 9.2 - 19.2 months | [5][14] |

| 2-Year Overall Survival Rate | 31.3% | - | [4][10] |

Key Experimental Protocols for Studying KRAS G12C

A variety of in vitro and in vivo experimental models and assays are employed to investigate the function of KRAS G12C and to evaluate the efficacy of targeted inhibitors.

Cell-Based Assays

-

Cell Viability and Proliferation Assays: These assays, such as the MTT or CellTiter-Glo assays, are used to assess the effect of KRAS G12C inhibitors on the growth and survival of cancer cell lines harboring the mutation. Cells are seeded in multi-well plates and treated with varying concentrations of the inhibitor. After a defined incubation period, cell viability is measured by quantifying metabolic activity or ATP content.

-

Western Blot Analysis: This technique is used to detect the expression and phosphorylation status of proteins in the KRAS G12C signaling pathway.[15][16] Cells are lysed, and the protein extracts are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of KRAS, ERK, AKT, and other downstream effectors. This allows for the assessment of pathway inhibition by targeted drugs.[15][16]

-

Clonogenic Survival Assay: This assay assesses the long-term proliferative capacity of single cells following treatment with a KRAS G12C inhibitor.[17] Cells are seeded at low density and treated with the inhibitor. After several days to weeks, the number of colonies formed is counted to determine the surviving fraction.[17]

References

- 1. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 2. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]

- 3. ascopubs.org [ascopubs.org]

- 4. KRAS G12C Inhibitors: Durability of Response, Efficacy in Combination, in NSCLC - The ASCO Post [ascopost.com]

- 5. ajmc.com [ajmc.com]

- 6. researchgate.net [researchgate.net]

- 7. cancernetwork.com [cancernetwork.com]

- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]

- 11. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sotorasib in Pretreated Patients With KRAS G12C–Mutated NSCLC 2-Year Analysis of CodeBreaK100 - The ASCO Post [ascopost.com]

- 14. targetedonc.com [targetedonc.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying Novel Binding Pockets on KRAS G12C

For: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a frequently mutated oncogene in various human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), is a key driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For many years, KRAS was deemed "undruggable" due to its smooth surface topology and picomolar affinity for its natural ligand, GTP. This paradigm shifted with the development of covalent inhibitors that target the mutant cysteine residue within the Switch-II pocket. The subsequent FDA approval of drugs such as Sotorasib and Adagrasib has validated KRAS G12C as a viable therapeutic target.[1][2]

However, the clinical success of these inhibitors is often hampered by the development of drug resistance.[3][4][5] This has spurred intensive research into alternative strategies to inhibit KRAS G12C function. A promising avenue is the identification and targeting of novel, or "cryptic," allosteric binding pockets on the protein surface. These pockets, which are often not apparent in the unbound protein structure, can be induced to form by the binding of small molecules. This technical guide provides a comprehensive overview of the methodologies, data, and strategic approaches for the discovery and characterization of these novel binding sites on KRAS G12C.

The KRAS G12C Signaling Pathway

KRAS is a small GTPase that acts as a molecular switch in critical signal transduction pathways controlling cell proliferation, survival, and differentiation. It cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation abrogates the protein's intrinsic GTPase activity and makes it insensitive to GTPase-activating proteins (GAPs), which normally promote GTP hydrolysis. This results in the accumulation of KRAS G12C in a constitutively active, GTP-bound state, leading to the persistent activation of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and the PI3K-AKT-mTOR pathways, thereby driving tumorigenesis.[6][7][8]

Caption: The KRAS G12C signaling pathway.

Novel Binding Pockets on KRAS G12C

Beyond the canonical Switch-II pocket, several other allosteric sites have been discovered on KRAS G12C. These novel pockets provide new opportunities for therapeutic intervention, potentially with different mechanisms of action or improved resistance profiles.

Table 1: Novel and Key Allosteric Binding Pockets on KRAS G12C

| Pocket Name/Location | Key Residues | Description | Discovery Method(s) |

| Switch-II Pocket (S-IIP) | G12C, Q61H, H95 | The benchmark allosteric pocket targeted by approved covalent inhibitors, located beneath the Switch-II region.[9][10] | Fragment Screening, X-ray Crystallography |

| Cys118 Pocket | Cys118 | An alternative pocket near cysteine 118 that can be engaged by covalent fragments.[1] | Fragment Screening, X-ray Crystallography |

| Tyr71-induced Pocket | Tyr71 | A hydrophobic pocket formed between the α2-helix of Switch-II and the core β-sheet upon the rotation of Tyr71.[1] | Fragment Screening, X-ray Crystallography |

| Pocket 3 | Undefined | A cryptic pocket located in the C-terminal lobe of KRAS, distant from the effector-binding interface. | Deep Mutational Scanning |

Experimental Protocols for Identifying Novel Binding Pockets

The discovery and validation of novel binding pockets on KRAS G12C require a multidisciplinary approach that integrates biophysical, biochemical, structural, and computational methodologies.

Experimental Workflow for Novel Pocket Discovery

The diagram below outlines a typical workflow for the identification and characterization of novel binding pockets and their corresponding inhibitors.

Caption: A general experimental workflow for novel pocket discovery.

Detailed Methodologies

This protocol details the use of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR for identifying small molecule fragments that bind to KRAS G12C.[3][11]

-

Protein Preparation :

-

Express and purify ¹⁵N-isotopically labeled KRAS G12C (typically residues 1-169) in E. coli.

-

Ensure the protein is uniformly in the GDP-bound state by incubating with excess GDP and EDTA, followed by buffer exchange into a buffer containing MgCl₂ and GDP.[3]

-

Prepare a final protein stock of 50-100 µM in a suitable NMR buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂, 10% D₂O).

-

-

Fragment Screening :

-

Prepare cocktails of 5-10 fragments, each at a stock concentration of 10-50 mM in a deuterated solvent like DMSO-d₆.

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Add a fragment cocktail to the protein sample to a final concentration of 100-500 µM per fragment and acquire a new HSQC spectrum.

-

Identify binding events by observing significant chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum.

-

-

Hit Deconvolution and Characterization :

-

For cocktails showing binding, test each fragment individually to identify the active compound(s).

-

Perform a titration by adding increasing concentrations of the hit fragment to the protein and recording an HSQC spectrum at each step to determine the dissociation constant (Kd) by fitting the CSPs to a binding isotherm.

-

Map the binding site by identifying the residues exhibiting the most significant CSPs.

-

This protocol describes a high-throughput method to screen for fragments that covalently bind to KRAS G12C.[1][12][13][14][15][16]

-

Reaction Setup :

-

In a 384-well plate format, incubate 10 µM of purified KRAS G12C with 500 µM of each acrylamide-containing fragment.

-

Use a reaction buffer such as 20 mM HEPES pH 7.5, 150 mM NaCl, with 10 mM EDTA to accelerate nucleotide exchange.[1] Maintain a final DMSO concentration of ≤5%.

-

Incubate at room temperature for 24 hours.

-

-

MS Analysis :

-

Quench the reaction by adding formic acid to a final concentration of 0.2-0.4%.[1][12]

-

Perform LC-MS analysis using a desalting column to determine the intact mass of the protein.

-

A mass shift corresponding to the molecular weight of the fragment indicates covalent modification.

-

Identify hits as fragments that result in >50% modification of the protein.

-

-

Hit Confirmation :

-

Confirm hits by re-testing at various concentrations and time points.

-

Utilize tandem mass spectrometry (MS/MS) to confirm the site of modification (e.g., Cys12 vs. Cys118).

-

ITC is a quantitative technique to measure the thermodynamic parameters of binding interactions.[7][17][18][19][20]

-

Sample Preparation :

-

Extensively dialyze both the purified KRAS G12C and the inhibitor against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂) to minimize heats of dilution.

-

Accurately measure the concentrations of both protein and ligand.

-

Degas all solutions prior to the experiment.

-

-

ITC Experiment :

-

Load the sample cell with 10-50 µM KRAS G12C.

-

Load the injection syringe with the inhibitor at a concentration 10-20 times that of the protein.

-

Perform a series of injections of the inhibitor into the protein solution, allowing for equilibration between each injection.

-

-

Data Analysis :

-

Integrate the heat change peaks and subtract the heat of dilution from a control experiment (inhibitor injected into buffer).

-

Fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

-

SPR is a label-free technique for real-time monitoring of binding kinetics.[6][8][21][22][23]

-

Immobilization :

-

Immobilize purified KRAS G12C onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

-

Inject the protein in a low-salt buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate immobilization.

-

Block remaining active sites with ethanolamine.

-

-

Binding Analysis :

-

Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Inject a series of dilutions of the inhibitor over the immobilized KRAS G12C surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis :

-

Perform double-reference subtraction (reference flow cell and buffer injection).

-

Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to obtain the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

This technique provides high-resolution structural insights into the protein-ligand interaction.[24][25][26][27][28]

-

Complex Formation :

-

Co-crystallization : Incubate purified KRAS G12C (5-10 mg/mL) with a 5-10 fold molar excess of the inhibitor prior to setting up crystallization screens.

-

Soaking : Grow apo-crystals of KRAS G12C and then transfer them to a solution containing 1-10 mM of the inhibitor for a duration of minutes to days.

-

-

Crystallization and Data Collection :

-

Screen for optimal crystallization conditions.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination :

-

Process the diffraction data and solve the structure by molecular replacement using a known KRAS structure.

-

Build and refine the protein-ligand complex model.

-

Analyze the final structure to characterize the binding pocket and key intermolecular interactions.

-

Quantitative Data for Inhibitors of Novel Pockets

The following table presents a summary of publicly available quantitative data for selected KRAS G12C inhibitors.

Table 2: Quantitative Data for Selected KRAS G12C Inhibitors

| Compound | Target Pocket | Assay Type | Kd (nM) | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) |

| BI-0474 | Switch-II Pocket | AlphaScreen | - | 7 | 1,000,000 |

| Naphthyridinone 1 | Switch-II Pocket | Biochemical | - | 2800 | - |

| Compound 12 (Ostrem et al.) | Switch-II Pocket | Thermal Shift | - | - | - |

| Divarasib | Switch-II Pocket | In vitro | - | - | - |

| MRTX1133 (G12D selective) | Switch-II Pocket | TR-FRET | - | 0.14 | - |

| AMG510 (Sotorasib) | Switch-II Pocket | TR-FRET | - | 8.88 | - |

Note: Comprehensive quantitative data for inhibitors targeting novel pockets other than the Switch-II pocket is an active area of research and less prevalent in public databases.

Logical Relationships in KRAS G12C Drug Discovery

The discovery of novel KRAS G12C inhibitors is a cyclical process that leverages the synergy between computational and experimental methods.

Caption: The interplay between computational and experimental methods.

Conclusion

The identification and targeting of novel binding pockets on KRAS G12C is a rapidly evolving and critical area of cancer research. By moving beyond the well-established Switch-II pocket, there is a significant opportunity to develop next-generation inhibitors that can overcome existing resistance mechanisms and provide more durable clinical responses. The successful discovery of these new allosteric sites and their cognate ligands will continue to rely on the synergistic application of advanced experimental and computational techniques as outlined in this guide. The continued exploration of the KRAS G12C surface has the potential to unlock new therapeutic strategies and ultimately improve outcomes for patients with KRAS G12C-driven cancers.

References